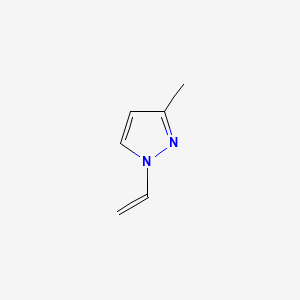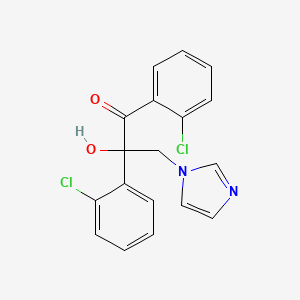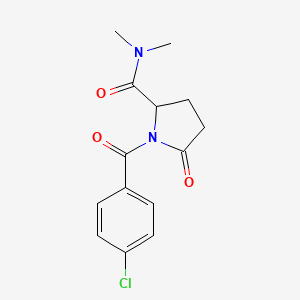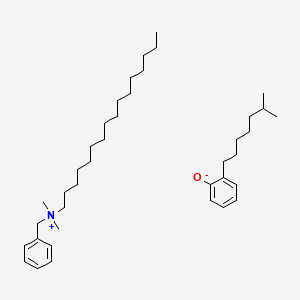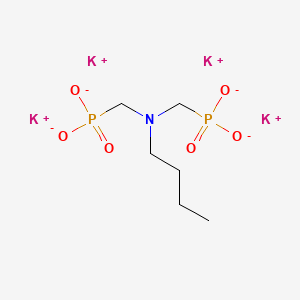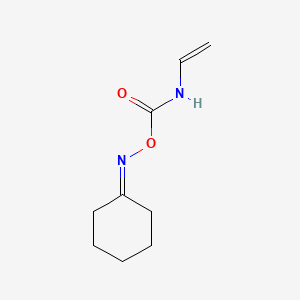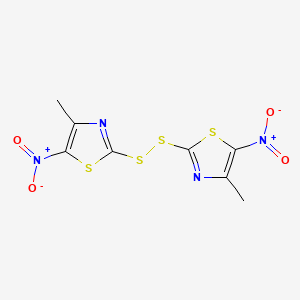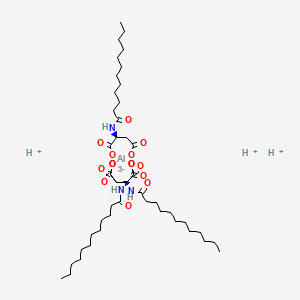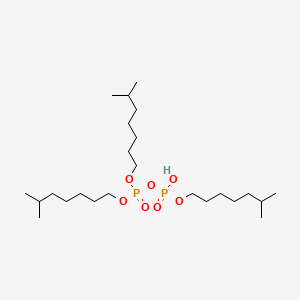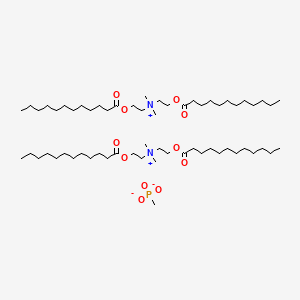
Alanine, N-acetyl-3-(2-benzothiazolylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is a compound that combines the properties of alanine, a non-essential amino acid, with a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-acetyl-3-(2-benzothiazolylthio)- typically involves the condensation of 2-aminobenzenethiol with alanine derivatives. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
Alanine, N-acetyl-3-(2-benzothiazolylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dioxane, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
Alanine, N-acetyl-3-(2-benzothiazolylthio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in amino acid metabolism and potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of Alanine, N-acetyl-3-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
Alanine derivatives: Compounds like N-acetyl-L-alanine share structural similarities but lack the benzothiazole moiety.
Benzothiazole derivatives: Compounds such as 2-substituted benzothiazoles have similar chemical properties but different biological activities.
Uniqueness
Alanine, N-acetyl-3-(2-benzothiazolylthio)- is unique due to its combination of an amino acid with a benzothiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
452-45-9 |
|---|---|
分子式 |
C12H12N2O3S2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChIキー |
GAUQSUDLUOOMGT-VIFPVBQESA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=NC2=CC=CC=C2S1)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



